Omarigliptin
Overview
Description
Omarigliptin (MK-3102) is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class used for once-weekly treatment of type 2 diabetes . It inhibits DPP-4 to increase incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Molecular Structure Analysis
Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is a small-molecule DPP-4 inhibitor .
Physical And Chemical Properties Analysis
Omarigliptin has a molecular formula of C17H20F2N4O3S and a molecular weight of 398.43 . It is soluble in DMSO .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Omarigliptin, a novel oral dipeptidyl peptidase-4 inhibitor, is being developed for type 2 diabetes mellitus treatment, demonstrating favorable pharmacokinetic and pharmacodynamic properties. It has been shown to be effective in both single and multiple dose regimens, providing a promising option for once-weekly treatment. This characteristic is particularly significant given its approval in Japan in tablet form (Tsuchiya et al., 2016), (Biftu et al., 2014).
Cardiovascular Safety
Studies have also focused on the cardiovascular safety of omarigliptin, especially for type 2 diabetes mellitus patients with established cardiovascular disease. A thorough evaluation indicated that omarigliptin did not increase the risk of major adverse cardiovascular events, showcasing its potential for safe long-term use (Gantz et al., 2017).
Impact on Metabolic Parameters
In addition to its primary use, omarigliptin has been found to influence various metabolic parameters. For instance, it has shown potential in decreasing inflammation and insulin resistance in type 2 diabetes patients without affecting hemoglobin A1c or body mass index. This suggests its ability to confer cardiovascular benefits beyond its primary glycemic control function (Hattori, 2020).
Pharmacokinetics in Different Populations
Research has also delved into the pharmacokinetics of omarigliptin in different demographic groups, including elderly, obese, and non-obese individuals. Findings indicate that demographic factors and body mass index do not significantly affect omarigliptin pharmacokinetics, suggesting that dose adjustment based on these factors may not be necessary (Addy et al., 2016).
Vasodilatory Effects
A recent study in 2023 explored the vasodilatory effects of omarigliptin on rabbit aortic rings. It was found that omarigliptin induces vasodilation by activating voltage-dependent K+ channels and the sarco/endoplasmic reticulum Ca2+-ATPase pump, independent of other pathways. This finding suggests potential applications beyond diabetes treatment (Heo et al., 2023).
Excretion and Metabolism
Another aspect of omarigliptin research focuses on its excretion and metabolism in humans. It has been observed that the majority of omarigliptin is excreted via urine, with renal excretion being the primary clearance mechanism. This insight is crucial for understanding its overall pharmacokinetic profile (Xu et al., 2018).
Cognitive Dysfunction in Diabetes
Omarigliptin has also been studied for its potential effects on cognitive dysfunction in diabetic models. A study in 2022 found that omarigliptin improved insulin sensitivity and cognitive function in diabetic mice, suggesting its therapeutic potential in diabetes-associated cognitive disorders (Li et al., 2022).
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omarigliptin | |
CAS RN |
1226781-44-7 | |
Record name | Omarigliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omarigliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omarigliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1226781-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMARIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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